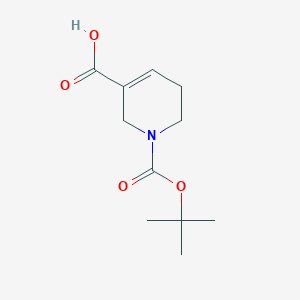

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h5H,4,6-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHQYUPHBPYITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC=C(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515792 | |

| Record name | 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86447-11-2 | |

| Record name | 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid" properties

An In-Depth Technical Guide to 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Introduction

1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure incorporates a tetrahydropyridine core, which is a common motif in a wide range of biologically active molecules, and features two key functional groups: a carboxylic acid and a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. This strategic combination makes it a versatile intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).

The tetrahydropyridine scaffold is of significant interest for its presence in compounds targeting neurological disorders.[3] The related saturated compound, piperidine-3-carboxylic acid (nipecotic acid), is a known inhibitor of γ-aminobutyric acid (GABA) uptake, highlighting the potential of this structural class in neuroscience research.[4] The Boc protecting group provides stability and allows for selective chemical transformations, making it an essential tool for multi-step organic synthesis.[5] This guide provides a comprehensive overview of the properties, synthesis, and applications of this important synthetic intermediate for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. While some specific physical data points are not widely published, typical characteristics can be inferred from its structure and related compounds.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 86447-11-2 | [6][7][8] |

| Molecular Formula | C₁₁H₁₇NO₄ | [9] |

| Molecular Weight | 227.26 g/mol | [9] |

| IUPAC Name | 1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid | [2] |

| Physical Form | Solid | [10] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | N/A |

| Solubility | Insoluble in water; Soluble in organic solvents like DCM, THF, DMF | N/A |

Spectroscopic Profile

Table 2: Predicted Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Frequency |

|---|---|---|

| ¹H NMR | Carboxylic Acid (-COOH) | > 10 ppm (broad singlet) |

| Alkene (-CH=C-) | 5.5 - 6.5 ppm (multiplet) | |

| Ring CH₂ and CH | 2.0 - 4.0 ppm (multiple signals) | |

| Boc group (-C(CH₃)₃) | ~1.45 ppm (singlet, 9H) | |

| ¹³C NMR | Carboxylic Acid Carbonyl | 170 - 185 ppm |

| Boc Carbonyl | 150 - 160 ppm | |

| Alkene Carbons (-C=C-) | 120 - 140 ppm | |

| Boc Quaternary Carbon | ~80 ppm | |

| Ring Carbons (sp³) | 20 - 50 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ | |

| C=O Stretch (Boc Carbamate) | 1680 - 1700 cm⁻¹ |

| | C=C Stretch (Alkene) | 1640 - 1680 cm⁻¹ (medium) |

Synthesis and Experimental Protocols

Detailed synthetic procedures for this compound are not extensively published. However, a plausible synthetic route can be constructed based on standard organic chemistry transformations. Below is a representative protocol for its synthesis and a subsequent, common reaction.

Plausible Synthesis of the Title Compound

This hypothetical two-step synthesis involves the N-Boc protection of a commercially available tetrahydropyridine precursor, followed by carboxylation.

Experimental Protocol: N-Boc Protection (Adapted from similar reactions[11][12])

-

Dissolution: Dissolve the starting material, a 1,2,5,6-tetrahydropyridine-3-carboxylic acid ester (1.0 eq), in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (NEt₃, 1.2 eq) or diisopropylethylamine (DIPEA), to the solution and stir.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture, either as a solid or dissolved in a small amount of the reaction solvent.

-

Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 0.1 N HCl), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude N-Boc protected ester can be purified by flash column chromatography.

Experimental Protocol: Saponification (Ester Hydrolysis) (Adapted from similar reactions[4])

-

Dissolution: Dissolve the purified N-Boc protected ester (1.0 eq) in a mixture of THF and water.

-

Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH), to the mixture.

-

Reaction: Stir the reaction at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the ester.

-

Acidification: Cool the mixture in an ice bath and carefully acidify to a pH of ~3-4 using a cold, dilute acid solution (e.g., 1N HCl).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final carboxylic acid product.

Representative Downstream Reaction: Amide Bond Formation

The carboxylic acid moiety is an excellent handle for forming amide bonds, a critical linkage in many pharmaceutical agents.

Experimental Protocol: Amide Coupling using HATU (Adapted from standard coupling procedures[13])

-

Activation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous dimethylformamide (DMF).

-

Pre-activation: Stir the solution at room temperature for 15-30 minutes. This step forms the activated ester intermediate.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The crude product can then be purified via column chromatography to yield the desired amide.

Biological Significance and Applications in Drug Development

This compound is primarily used as a scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic value. Its utility stems from several key features.

-

Versatile Scaffold: The tetrahydropyridine ring is a privileged structure in medicinal chemistry, found in numerous compounds targeting the central nervous system.[14] Derivatives have been investigated as muscarinic agonists for potential use in treating neurological conditions like Alzheimer's disease and schizophrenia.[3][15]

-

Orthogonal Functionality: The molecule possesses two distinct reactive sites: the carboxylic acid and the Boc-protected amine. The Boc group is stable under the basic or neutral conditions used for amide coupling at the carboxylic acid site.[13] It can later be selectively removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the secondary amine, which can then undergo further reactions like alkylation or another amide coupling.[16][17] This "orthogonal" reactivity is fundamental to building complex molecules in a controlled, stepwise manner.

-

Bioisostere and Conformational Constraint: The tetrahydropyridine ring can act as a bioisostere for other chemical groups and introduces a degree of conformational rigidity, which can be crucial for selective binding to biological targets like enzymes or receptors.[18]

References

- 1. echemi.com [echemi.com]

- 2. Search results [chem-space.com]

- 3. Synthesis and biological characterization of 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as muscarinic agonists for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. king-pharm.com [king-pharm.com]

- 7. 86447-11-2 | this compound | Amides | Ambeed.com [ambeed.com]

- 8. 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 9. 1-((Tert-butoxy)carbonyl)-1,2,5,6-tetrahydropyridine-2-carboxylic acid | C11H17NO4 | CID 138991303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. total-synthesis.com [total-synthesis.com]

- 18. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as N-Boc-guvacine, is a derivative of guvacine, a natural alkaloid found in the areca nut. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective functionalization at other positions of the molecule, making it a versatile intermediate in the synthesis of complex nitrogen-containing heterocyclic compounds with potential therapeutic applications.

The synthesis of this compound is primarily a two-stage process: the preparation of the precursor, guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid), followed by the protection of the secondary amine with a Boc group.

Synthesis of Guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid)

Guvacine can be synthesized from commercially available starting materials, with one common method being the reduction of nicotinic acid (pyridine-3-carboxylic acid).

Experimental Protocol: Reduction of Nicotinic Acid

This procedure involves the catalytic hydrogenation of nicotinic acid to yield the tetrahydropyridine derivative.

Materials:

-

Nicotinic acid

-

Platinum(IV) oxide (Adam's catalyst)

-

Ethanol

-

Hydrogen gas

-

Filter aid (e.g., Celite)

Procedure:

-

In a high-pressure hydrogenation vessel, a solution of nicotinic acid (1 equivalent) in ethanol is prepared.

-

Platinum(IV) oxide (catalytic amount, e.g., 1-5 mol%) is carefully added to the solution.

-

The vessel is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically 50-100 psi) at room temperature for 24-48 hours.

-

Reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction vessel is carefully depressurized.

-

The reaction mixture is filtered through a pad of filter aid to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield crude guvacine.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure guvacine.

Quantitative Data:

| Parameter | Value |

| Starting Material | Nicotinic Acid |

| Product | Guvacine |

| Typical Yield | 70-85% |

| Purity | >95% (after recrystallization) |

Synthesis of this compound

The second stage of the synthesis involves the protection of the secondary amine of guvacine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting guvacine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Experimental Protocol: N-Boc Protection of Guvacine

This protocol is adapted from general procedures for the Boc protection of amino acids.

Materials:

-

Guvacine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

-

Dioxane and Water (as a solvent system) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Guvacine (1 equivalent) is dissolved in a mixture of dioxane and 1 M aqueous sodium bicarbonate solution (or THF with triethylamine as the base).

-

The solution is cooled to 0 °C in an ice bath.

-

Di-tert-butyl dicarbonate (1.1-1.2 equivalents) is added portion-wise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Once the reaction is complete, the organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is cooled to 0 °C and acidified to pH 2-3 with 1 M HCl.

-

The aqueous layer is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Quantitative Data:

| Parameter | Value |

| Starting Material | Guvacine |

| Product | This compound |

| Typical Yield | 85-95% |

| Purity | >98% (after purification) |

| ¹H NMR (CDCl₃, δ ppm) | ~7.1 (br s, 1H), ~4.1 (s, 2H), ~3.6 (t, 2H), ~2.3 (m, 2H), 1.48 (s, 9H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~170, ~155, ~130, ~125, ~80, ~45, ~42, ~28.5, ~25 |

Note: The exact NMR chemical shifts may vary slightly depending on the solvent and instrument.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Overall synthesis workflow from nicotinic acid.

Caption: Logical relationship of synthesis steps.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can reliably produce this valuable synthetic intermediate for their research and development endeavors. The key to a successful synthesis lies in the careful control of reaction conditions and appropriate purification of the intermediate and final product.

An In-depth Technical Guide to 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid: A Keystone for Drug Discovery

This technical guide provides a comprehensive overview of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical structure, physicochemical properties, and its pivotal role as a precursor in the synthesis of pharmacologically active molecules.

Core Compound Structure and Physicochemical Properties

This compound is a derivative of tetrahydropyridine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid moiety at the 3-position. The Boc group provides stability and facilitates controlled reactions, making it a valuable intermediate in multi-step organic synthesis.

Below is a summary of its key physicochemical properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

| CAS Number | 86447-11-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents, insoluble in water. |

| Storage | 2-8°C, sealed in a dry environment |

Synthetic Strategy: A Conceptual Workflow

The synthesis of this compound typically involves the protection of the nitrogen atom of a tetrahydropyridine precursor with a Boc group. This strategy is fundamental in organic synthesis to prevent unwanted side reactions during subsequent modifications of the molecule.

Technical Guide: 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid (CAS Number: 86447-11-2), a key intermediate in the synthesis of neuroactive compounds. This document details its chemical properties, outlines a representative synthetic protocol, and discusses its primary application as a protected form of guvacine for the development of GABA uptake inhibitors. Furthermore, this guide illustrates the compound's mechanism of action within the context of the GABAergic synapse through a detailed signaling pathway diagram and a conceptual experimental workflow for screening potential GABA transporter inhibitors.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and neuropharmacology. As a derivative of guvacine, a known inhibitor of the Gamma-Aminobutyric Acid (GABA) transporter 1 (GAT-1), this molecule serves as a crucial building block for the synthesis of novel drug candidates targeting the GABAergic system. The "Boc" (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for selective chemical modifications at other positions of the molecule, facilitating the development of derivatives with altered potency, selectivity, and pharmacokinetic profiles.

The regulation of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system, is fundamental for maintaining balanced neural activity. Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia. GAT-1 inhibitors function by blocking the reuptake of GABA from the synaptic cleft, thereby increasing its concentration and enhancing inhibitory neurotransmission. This mechanism of action is a key strategy in the development of anticonvulsant and anxiolytic drugs.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value |

| CAS Number | 86447-11-2 |

| Molecular Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | 1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid |

| Synonyms | 1-Boc-guvacine, N-Boc-1,2,5,6-tetrahydronicotinic acid |

| Appearance | Solid |

| Storage Temperature | 2-8°C |

Note: Detailed analytical data such as ¹H-NMR, ¹³C-NMR, and HPLC are typically available from commercial suppliers upon request but are not consistently published in publicly accessible literature.

Synthesis and Experimental Protocols

Objective: To synthesize this compound from guvacine.

Materials:

-

Guvacine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolution: Dissolve guvacine hydrochloride in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium bicarbonate or triethylamine to the solution to neutralize the hydrochloride and deprotonate the secondary amine.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with dilute hydrochloric acid.

-

Product Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.

Conceptual Synthesis Workflow

Applications in Drug Discovery and Neuroscience

The primary utility of this compound lies in its role as a protected intermediate for the synthesis of GAT-1 inhibitors. The Boc group allows for the modification of the carboxylic acid moiety, for instance, through esterification or amidation, to produce a library of compounds for structure-activity relationship (SAR) studies. Subsequent deprotection of the Boc group and further derivatization at the nitrogen atom can also be performed to explore different chemical spaces.

These derivatives are then typically screened for their ability to inhibit GABA uptake, with the goal of identifying potent and selective inhibitors with favorable drug-like properties for treating neurological disorders.

Mechanism of Action: Inhibition of GABA Reuptake

The therapeutic potential of compounds derived from this compound stems from their ability to modulate the GABAergic system. In a healthy synapse, GABA is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic GABA receptors, leading to an inhibitory signal. The action of GABA is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters, primarily GAT-1.

Guvacine and its derivatives act as competitive inhibitors of GAT-1.[1] By blocking the transporter, these molecules prevent the reuptake of GABA, leading to its accumulation in the synaptic cleft. This elevated GABA concentration results in prolonged activation of postsynaptic GABA receptors, thereby enhancing the inhibitory tone of the neural circuit.

GABAergic Synapse Signaling Pathway

Conclusion

This compound is a valuable synthetic intermediate for the development of novel therapeutics targeting the GABAergic system. Its protected nature allows for versatile chemical modifications, enabling the exploration of structure-activity relationships in the design of potent and selective GAT-1 inhibitors. A deeper understanding of this compound and its derivatives will continue to fuel research into treatments for a variety of neurological and psychiatric conditions.

References

"1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid" molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a tetrahydropyridine core, a carboxylic acid functional group, and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, including novel therapeutic agents. The Boc protecting group provides stability under various reaction conditions and allows for selective deprotection, facilitating multi-step synthetic strategies. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in pharmaceutical research.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

| CAS Number | 86447-11-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. Insoluble in water. |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of Boc-protected piperidine carboxylic acids, which serves as a foundational method for the preparation of this compound. The synthesis generally involves the protection of the nitrogen atom of the corresponding piperidine or tetrahydropyridine carboxylic acid with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

General Procedure for N-Boc Protection of Piperidine/Tetrahydropyridine Carboxylic Acids

Materials:

-

Piperidine-3-carboxylic acid (Nipecotic acid) or 1,2,5,6-tetrahydropyridine-3-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and water

-

Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Method 1: Using Triethylamine in Methanol [1]

-

Dissolve the starting carboxylic acid (1 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 equivalents) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (1.4 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Add a 5:1 mixture of dichloromethane and water to the reaction mixture.

-

Adjust the pH of the aqueous layer to 3 using 1N HCl.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of dichloromethane:methanol) to yield the N-Boc protected product.

Method 2: Using Sodium Bicarbonate in THF/Water [1]

-

Dissolve the starting carboxylic acid in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate (1.4 equivalents) to the solution.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) and stir the mixture at room temperature overnight under an inert atmosphere (e.g., argon).

-

Dilute the reaction mixture with water and wash with a non-polar organic solvent like petroleum ether to remove unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of 2 with 1N HCl.

-

Extract the product into ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the N-Boc protected carboxylic acid.

Applications in Drug Development

This compound and its analogues are valuable building blocks in the synthesis of pharmaceutically active compounds.[2] The tetrahydropyridine scaffold is a key structural motif in many biologically active molecules, and the presence of the carboxylic acid and a protected amine allows for diverse chemical modifications.

These compounds are particularly utilized in the development of agents targeting the central nervous system. For instance, derivatives of nipecotic acid (piperidine-3-carboxylic acid) are known inhibitors of γ-aminobutyric acid (GABA) uptake, which is relevant for the treatment of neurological disorders such as epilepsy and anxiety.[3] The tetrahydropyridine core can also be found in muscarinic agonists, which have potential applications in treating conditions like Alzheimer's disease.[4][5]

Visualizations

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of N-Boc protected piperidine/tetrahydropyridine carboxylic acids.

Caption: General workflow for the synthesis of Boc-protected carboxylic acids.

Role in Drug Discovery

This diagram outlines the logical relationship of how this compound is utilized as a building block in the drug discovery process.

Caption: Role of the title compound as a building block in drug discovery.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Synthesis and biological characterization of 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as muscarinic agonists for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data for this specific molecule, this document compiles qualitative information, presents analogous data from structurally similar compounds, and offers a detailed experimental protocol for solubility determination. Furthermore, it contextualizes the compound's relevance through its core structure's role as a GABA reuptake inhibitor.

Section 1: Solubility Profile

This compound, a derivative of nipecotic acid, features a lipophilic tert-butoxycarbonyl (Boc) protecting group. This structural feature significantly influences its solubility, rendering it generally soluble in organic solvents while having low solubility in aqueous solutions.[1][2] This characteristic is common among many N-Boc protected amino acids and heterocyclic compounds.[3][4]

Quantitative Solubility Data of Analogous Compounds

| Solvent | Chemical Formula | Analogous Compound | Reported Solubility | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Boc-Isonipecotic Acid | ≥ 100 mg/mL (436.17 mM)[5] | Not Specified | A common solvent for both polar and non-polar substances.[6] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Boc-Isonipecotic Acid | Soluble[5] | Room Temp. | Frequently used as a reaction solvent, implying good solubility.[5] |

| Dichloromethane (DCM) | CH₂Cl₂ | Boc-Isonipecotic Acid | Soluble[5] | Room Temp. | A common organic solvent for compounds of this class.[6] |

| Chloroform (CHCl₃) | CHCl₃ | Boc-L-indoline-2-carboxylic acid | ≥ 15 mg/mL[5] | 20°C | Inferred from optical rotation measurements.[5] |

| Water | H₂O | Boc-Isonipecotic Acid | Insoluble[5] | Not Specified | The lipophilic Boc-group reduces aqueous solubility. |

| Phosphate-Buffered Saline (PBS) | - | Nipecotic Acid (de-protected) | 10 mg/mL[7] | Not Specified | pH 7.2. The absence of the Boc-group increases aqueous solubility. |

Section 2: Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the equilibrium solubility of this compound using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis. This method is considered a gold standard for its accuracy.[8]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., DMSO, DMF, Methanol, Water, PBS pH 7.4)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Syringe filters (0.22 µm)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a precise amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., 1 mL). The presence of undissolved solid is crucial to ensure saturation.[8]

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. Preliminary studies may be needed to determine the optimal equilibration time.[9]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

-

Analysis by HPLC:

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mM).

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Section 3: Biological Context and Signaling Pathway

The core structure of the topic compound, nipecotic acid, and its derivatives are well-known inhibitors of γ-aminobutyric acid (GABA) transporters (GATs).[10][11][12] GABA is the primary inhibitory neurotransmitter in the central nervous system. After its release into the synaptic cleft, GABA's action is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GATs.[7]

By inhibiting these transporters, compounds based on the nipecotic acid scaffold can increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[10] This mechanism is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[7]

GABAergic Synapse and Reuptake Inhibition

Caption: Inhibition of GABA reuptake at the synapse.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS#:286961-14-6 | N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester | Chemsrc [chemsrc.com]

- 3. 1-Boc-1,2,3,6-tetrahydropyridine, 97% | Fisher Scientific [fishersci.ca]

- 4. N-BOC-1,2,3,6-TETRAHYDROPYRIDINE | 85838-94-4 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Spectral Data of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of publicly accessible, consolidated spectral data for this specific molecule (CAS Number: 86447-11-2), this guide also outlines a general synthetic approach and expected spectral characteristics based on the analysis of structurally related compounds and foundational principles of spectroscopic interpretation.

Chemical Structure and Properties

Chemical Name: this compound Synonyms: tert-butyl 3-carboxy-5,6-dihydropyridine-1(2H)-carboxylate CAS Number: 86447-11-2 Molecular Formula: C₁₁H₁₇NO₄ Molecular Weight: 227.26 g/mol

Synthesis and Experimental Protocols

A potential synthetic pathway is outlined below. This serves as a general guideline for researchers aiming to synthesize this compound.

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol for Boc Protection:

-

Dissolution: Dissolve arecaidine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) in a suitable inert solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, for example, triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., 1M HCl) to remove excess base, followed by a wash with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Spectral Data Summary

While a complete, verified set of spectra for this compound is not publicly available, the following tables summarize the expected spectral data based on the analysis of its functional groups and structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 or 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12-13 | br s | 1H | -COOH |

| ~6.5-7.0 | m | 1H | C4-H (vinylic) |

| ~4.0-4.2 | m | 2H | C2-H₂ (allylic) |

| ~3.4-3.6 | t | 2H | C6-H₂ |

| ~2.3-2.5 | m | 2H | C5-H₂ |

| 1.47 | s | 9H | -C(CH₃)₃ (Boc group) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlet for the carboxylic acid proton is characteristic and may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆ Frequency: 100 or 125 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~165-175 | -COOH (Carboxylic acid carbonyl) |

| ~154 | -COO- (Boc carbonyl) |

| ~130-135 | C3 (vinylic, attached to COOH) |

| ~125-130 | C4 (vinylic) |

| ~80 | -C(CH₃)₃ (Boc quaternary carbon) |

| ~40-45 | C2 (allylic) |

| ~40-45 | C6 |

| ~28 | -C(CH₃)₃ (Boc methyl groups) |

| ~25 | C5 |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid (hydrogen-bonded) |

| ~2975, ~2870 | Medium | C-H stretch (aliphatic) |

| ~1710-1740 | Strong | C=O stretch of the carboxylic acid |

| ~1680-1700 | Strong | C=O stretch of the Boc-carbamate |

| ~1640 | Medium | C=C stretch (vinylic) |

| ~1160, ~1250 | Strong | C-O stretch (ester and carboxylic acid) |

MS (Mass Spectrometry)

Ionization Mode: Electrospray Ionization (ESI)

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 228.1236 | [M+H]⁺ (Calculated for C₁₁H₁₈NO₄⁺) |

| 250.1055 | [M+Na]⁺ (Calculated for C₁₁H₁₇NNaO₄⁺) |

| 172.0712 | [M+H - C₄H₈]⁺ (Loss of isobutylene from the Boc group) |

| 128.0606 | [M+H - Boc]⁺ (Loss of the Boc group) |

Logical Workflow for Spectral Analysis

The process of obtaining and interpreting the spectral data for a novel or uncharacterized compound like this compound follows a logical progression.

Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectral characteristics of this compound. Researchers are encouraged to acquire and publish a complete set of experimental data to contribute to the broader scientific community's knowledge base.

Stability of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid, a key building block in pharmaceutical synthesis. Due to the limited availability of specific stability data for this exact molecule in public literature, this guide draws upon established principles of Boc-protecting group chemistry and general industry practices for stability testing of analogous structures. The information herein is intended to guide researchers in the handling, storage, and analytical assessment of this compound.

Chemical Structure and Properties

-

IUPAC Name: 1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

-

CAS Number: 86447-11-2

-

Molecular Formula: C₁₁H₁₇NO₄

-

Molecular Weight: 227.26 g/mol

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Solid | Sigma-Aldrich |

| Storage Temp. | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |

| Purity | ≥98% (typical) | Sigma-Aldrich |

General Stability Profile

The stability of this compound is primarily dictated by the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously labile under acidic conditions but exhibits substantial stability towards basic and nucleophilic reagents.

-

Acidic Conditions: The primary degradation pathway is the acid-catalyzed cleavage of the Boc group to yield the corresponding secondary amine, tert-butanol, and carbon dioxide. This reaction proceeds via the formation of a stable tert-butyl cation.[1] Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid will readily deprotect the amine. Even milder acidic conditions can lead to slow degradation over time.

-

Basic Conditions: The Boc group is generally stable under basic conditions. Hydrolysis of the carbamate under alkaline conditions is not a significant degradation pathway.[2][3]

-

Thermal Stress: While specific data for this molecule is unavailable, Boc-protected amines are generally stable at ambient and moderately elevated temperatures in the absence of other reactive species. High temperatures, however, can potentially lead to thermal decomposition.

-

Photostability: No specific photostability data has been found for this compound. As a general practice, it should be stored protected from light.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[4] The compound should be kept in a dry environment, as moisture can facilitate hydrolysis if acidic impurities are present.

-

Handling: Avoid contact with strong acids. Use in a well-ventilated area. Standard personal protective equipment (gloves, safety glasses) should be worn.

Experimental Protocols for Stability Assessment (General Guidance)

The following protocols are generalized procedures for conducting forced degradation studies, as mandated by ICH guidelines, to assess the stability of a compound like this compound.[5][6][7]

Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

General Procedure:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Expose aliquots of the stock solution to the stress conditions outlined in Table 2.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method.

Table 2: Suggested Conditions for Forced Degradation Studies

| Stress Condition | Suggested Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, room temperature and 60°C | Cleavage of the Boc group |

| Base Hydrolysis | 0.1 M NaOH, room temperature and 60°C | Generally stable, potential for minor hydrolysis of the ester (if applicable in derivatives) |

| Oxidation | 3% H₂O₂, room temperature | Oxidation of the tetrahydropyridine ring |

| Thermal Degradation | Solid-state at 80°C; Solution at 60°C | General decomposition |

| Photodegradation | ICH-compliant photostability chamber (UV and visible light) | Various photochemical reactions |

Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating the intact drug from its degradation products.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A time-programmed gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm)

-

Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples to ensure that all degradation product peaks are resolved from the main peak.

Visualizations

Logical Relationship of Stability Factors

Caption: Factors influencing the stability of the target compound.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of the compound.

Conclusion

The stability of this compound is robust under neutral and basic conditions, making it compatible with a wide range of synthetic transformations. However, its significant lability in acidic environments necessitates careful control of pH during reactions, workups, and purification. For long-term storage, a cool, dry, and dark environment is recommended. The provided general protocols for forced degradation and HPLC analysis serve as a foundational framework for establishing a comprehensive stability profile for this important synthetic intermediate. Researchers should perform specific stability studies under their unique experimental conditions to ensure the quality and integrity of their results.

References

- 1. reddit.com [reddit.com]

- 2. scispace.com [scispace.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. biomedres.us [biomedres.us]

Commercial Availability and Technical Profile of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid: A Guide for Researchers

For researchers, scientists, and drug development professionals, 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid (CAS No. 86447-11-2) represents a versatile building block in medicinal chemistry. Its tetrahydropyridine core is a key structural motif in a variety of biologically active compounds. This technical guide provides a comprehensive overview of its commercial availability, a plausible synthetic route with detailed experimental protocols, and its application in the development of therapeutic agents, particularly as an intermediate for α-glucosidase inhibitors and muscarinic receptor agonists.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 86447-11-2 | [1] |

| Molecular Formula | C11H17NO4 | [1] |

| Molecular Weight | 227.26 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in organic solvents, insoluble in water.[3] | [3] |

Commercial Availability

This compound is readily available from a range of chemical suppliers. The typical purity offered is between 95% and 98%. Pricing varies depending on the supplier and quantity ordered.

| Supplier | Purity | Quantity |

| Capot Chemical Co., Ltd | 98% | 1g, 5g, 10g, 25g |

| Adamas Reagent, Ltd. | 98% | 100mg, 250mg, 1g, 5g, 25g |

| Shanghai Sunway Pharmaceutical Technology Co., Ltd | 95% | 5g, 50g, 100g, 1kg, 10kg |

| Nanjing Norris-Pharm Technology Co., Ltd | 95% | 100g, 1kg, 5kg |

Synthetic Pathway and Experimental Protocols

A plausible and efficient synthetic route to this compound involves a three-step process starting from a commercially available pyridine derivative. The general workflow is depicted below.

Step 1: Catalytic Hydrogenation of 3-Pyridinecarboxylic Acid

Methodology: This procedure is adapted from a patented method for the hydrogenation of pyridine carboxylic acids.[4]

-

Reaction Setup: In a Parr shaker apparatus, suspend 3-pyridinecarboxylic acid (nicotinic acid) in water.

-

Catalyst Addition: Add a catalytic amount of 5% rhodium on alumina.

-

Ammonia Addition: Add an equimolar amount of aqueous ammonia to the suspension.

-

Hydrogenation: Hydrogenate the mixture at room temperature under a hydrogen pressure of approximately 2 atmospheres.

-

Work-up: After the reaction is complete (typically monitored by the cessation of hydrogen uptake), filter off the catalyst. Concentrate the filtrate under reduced pressure to yield piperidine-3-carboxylic acid.

Step 2: Boc Protection of Piperidine-3-carboxylic Acid

Methodology: This is a standard procedure for the protection of secondary amines.

-

Reaction Setup: Dissolve piperidine-3-carboxylic acid in a suitable solvent such as a mixture of dioxane and water.

-

Base Addition: Add a base, for example, sodium hydroxide, to the solution.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (typically monitored by TLC).

-

Work-up: Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-Boc-piperidine-3-carboxylic acid.

Step 3 & 4: Reduction and Subsequent Oxidation

A direct synthesis of the target molecule from 1-Boc-piperidine-3-carboxylic acid is not readily found in the literature. A common strategy for analogous transformations involves the reduction of the carboxylic acid to a primary alcohol, followed by oxidation back to the carboxylic acid, which allows for purification of the intermediate alcohol. A more direct, albeit potentially lower-yielding, approach would be direct oxidation of a precursor. An alternative, more direct synthesis starts from 2-Amino-5-methoxycarbonylpyridine as described in a US patent, which through hydrogenation and subsequent reactions can lead to the tetrahydropyridine core.

A plausible, though not explicitly documented, final step would involve the oxidation of a precursor alcohol, tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate.

Methodology for Oxidation of a Primary Alcohol to a Carboxylic Acid: This procedure is a general method and may require optimization for the specific substrate.[5]

-

Reaction Setup: Dissolve the primary alcohol in a biphasic solvent system, such as dichloromethane and water.

-

Catalyst and Reagents: Add a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium bicarbonate.

-

Oxidation: Add sodium hypochlorite (bleach) to the vigorously stirred mixture. The reaction progress is monitored by TLC. For conversion to the carboxylic acid, a phase-transfer catalyst can be added to accelerate the oxidation of the intermediate aldehyde.[6]

-

Work-up: Quench the reaction with a reducing agent (e.g., sodium sulfite). Separate the layers and extract the aqueous layer with an organic solvent. Acidify the aqueous layer and extract the product. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Applications in Drug Discovery

The this compound scaffold is a valuable intermediate in the synthesis of compounds targeting various biological pathways. Two notable areas of application are in the development of α-glucosidase inhibitors for the management of diabetes and muscarinic receptor agonists for neurological disorders.

α-Glucosidase Inhibition

Derivatives of 1,2,5,6-tetrahydropyridine-3-carboxylic acid have shown potent α-glucosidase inhibitory activity.[7] For instance, a study on N-heteroarylmethyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylic acid derivatives demonstrated significant inhibition of α-glucosidase, with some compounds exhibiting IC₅₀ values in the low micromolar range.[7][8]

| Compound (Analog) | α-Glucosidase IC₅₀ (µM) | Reference |

| Acarbose (Reference) | ~750 | [9][10] |

| Phenyl carbamoyl methoxy thiosemicarbazone derivative 7e | 23.95 ± 0.038 | [10] |

| 1,3,4-thiadiazole derivative 9'b | 3.66 mM | [11] |

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

This protocol is a generalized procedure based on established methods.[7]

-

Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound (dissolved in a suitable solvent like DMSO, then diluted with buffer). Incubate for a specified period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Add the pNPG solution to each well to start the reaction.

-

Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Muscarinic Receptor Agonism

The tetrahydropyridine core is also a key feature in compounds designed as muscarinic acetylcholine receptor (mAChR) agonists. Specifically, M1 muscarinic receptor agonists are of interest for the treatment of cognitive deficits in conditions like Alzheimer's disease.[12]

Signaling Pathway: M1 Muscarinic Receptor and Gq Alpha Subunit

M1 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G proteins.[13][14] Activation of the M1 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[15]

Experimental Protocol: Muscarinic Receptor Binding Assay

This is a generalized radioligand binding assay protocol.

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the M1 muscarinic receptor.

-

Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [³H]N-methylscopolamine), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.

Conclusion

This compound is a commercially accessible and valuable building block for the synthesis of novel therapeutic agents. Its structural features make it an ideal starting point for the development of compounds targeting a range of biological systems, including enzymes like α-glucosidase and G-protein coupled receptors such as the M1 muscarinic receptor. The synthetic routes, while requiring multi-step processes, are based on well-established chemical transformations, and the biological activities of its derivatives can be readily assessed using standard in vitro assays. This technical guide provides a foundational resource for researchers looking to utilize this versatile compound in their drug discovery and development programs.

References

- 1. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Boc-1,2,3,6-tetrahydropyridine, 97% | Fisher Scientific [fishersci.ca]

- 4. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]

- 5. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 7. N-Heteroarylmethyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylic acid a novel scaffold for the design of uncompetitive α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. M1 muscarinic receptor activation protects neurons from beta-amyloid toxicity. A role for Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 14. portlandpress.com [portlandpress.com]

- 15. Gq alpha subunit - Wikipedia [en.wikipedia.org]

The Ascendance of Tetrahydropyridine Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyridine (THP) scaffold, a six-membered nitrogen-containing heterocycle, has cemented its status as a privileged structure in medicinal chemistry. Its prevalence in numerous natural products and clinically approved drugs underscores its significance. This technical guide provides an in-depth exploration of tetrahydropyridine derivatives, focusing on their synthesis, diverse pharmacological applications, and the underlying mechanisms of action that position them as promising candidates for novel therapeutics.

Therapeutic Applications and Biological Activity

Tetrahydropyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, making them attractive templates for drug discovery across various therapeutic areas. Their versatility allows for the fine-tuning of biological activity through structural modifications, leading to the development of potent and selective agents.

Neurodegenerative Diseases: Targeting Monoamine Oxidase

The discovery of the neurotoxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which induces a Parkinsonian-like syndrome, paradoxically catalyzed extensive research into THP derivatives as modulators of the central nervous system. This research has led to the development of potent inhibitors of monoamine oxidase (MAO), enzymes crucial in the metabolism of neurotransmitters. The inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.

Table 1: Monoamine Oxidase (MAO) Inhibition by Tetrahydropyridine Derivatives

| Compound | Target | IC50 (µM) | Reference |

| 4l | MAO-A | 0.40 ± 0.05 | [1] |

| 4n | MAO-B | 1.01 ± 0.03 | [1] |

| cis-1-propargyl-4-styrylpiperidine | MAO-A | 0.7261 ± 0.0269 | [2][3] |

| trans-1-propargyl-4-styrylpiperidine | MAO-B | 0.3422 ± 0.0224 | [2][3] |

IC50: Half maximal inhibitory concentration.

Oncology: Anticancer Potential

A growing body of evidence supports the potential of tetrahydropyridine derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, operating through diverse mechanisms of action.

Table 2: In Vitro Anticancer Activity of Tetrahydropyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 6g (3-nitro substitution) | MCF-7 (Breast) | 6.67 ± 0.39 | [4] |

| HeLa (Cervical) | 4.49 ± 0.32 | [4] | |

| DU-145 (Prostate) | 10.38 ± 0.42 | [4] | |

| 6h (ortho-methyl substitution) | MCF-7 (Breast) | 7.32 ± 0.62 | [4] |

| HeLa (Cervical) | 6.87 ± 0.33 | [4] | |

| DU-145 (Prostate) | 15.40 ± 0.60 | [4] | |

| 4d | HT-1080 (Fibrosarcoma) | 15.59 ± 3.21 | [5] |

| A-549 (Lung) | 18.32 ± 2.73 | [5] | |

| MCF-7 (Breast) | 17.28 ± 0.33 | [5] | |

| MDA-MB-231 (Breast) | 19.27 ± 2.73 | [5] |

IC50: Half maximal inhibitory concentration.

Infectious Diseases: Antibacterial and Antiviral Activity

The tetrahydropyridine scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as certain viruses.

Table 3: Antibacterial and Antiviral Activity of Tetrahydropyridine Derivatives

| Compound | Organism/Virus | MIC (µg/mL) / EC50 (µM) | Reference |

| Compound 8 (5-bromo-2-hydroxyphenyl) | S. aureus | 15-45 | [6] |

| Compound 3i | P. aeruginosa | 12.5 (µM) | [7] |

| MRSA | 50.0 (µM) | [7] | |

| Compound 4e, 4f, 4k | Trichophyton mentagrophytes | 0.20 (mg/mL) | [8] |

| Epoxybenzooxocino[4,3-b]pyridine Derivatives | SARS-CoV-2 | See reference for details | [9] |

MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.

Key Signaling Pathways

The diverse biological activities of tetrahydropyridine derivatives stem from their interaction with a variety of molecular targets, leading to the modulation of critical signaling pathways.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. They are implicated in various physiological processes and are attractive targets for the treatment of neurological disorders. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.[10] The M2 and M4 subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.[11][12]

Caption: Simplified signaling pathways of muscarinic acetylcholine receptors.

GPR119 Signaling Pathway

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation is a promising strategy for the treatment of type 2 diabetes. GPR119 agonists stimulate glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[13] The signaling cascade is primarily mediated by the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).[14][15]

Caption: The GPR119 signaling cascade initiated by an agonist.

Experimental Protocols

General Synthesis of 1,2,3,6-Tetrahydropyridine Derivatives

A variety of synthetic strategies have been developed to construct the tetrahydropyridine ring system. One common and versatile method is the aza-Diels-Alder reaction. The following is a general protocol for an inverse-electron-demand aza-Diels-Alder reaction.[16]

Materials:

-

α-Halogeno hydrazone (1.0 equiv)

-

Dienophile (e.g., 3-vinylindole) (1.2 equiv)

-

Base (e.g., Triethylamine) (1.5 equiv)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the α-halogeno hydrazone and the anhydrous solvent.

-

Add the dienophile to the solution.

-

Cool the mixture to the desired temperature (e.g., 0 °C) and add the base dropwise.

-

Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of test compounds against MAO-A and MAO-B.[17][18][19]

Materials:

-

MAO-A and MAO-B enzymes (recombinant human)

-

Substrate (e.g., kynuramine or p-tyramine)

-

Test compounds and known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Assay buffer

-

Detection reagent (e.g., Amplex Red)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer.

-

Add the diluted compounds to the wells of the 96-well plate.

-

Add the MAO enzyme (A or B) to the wells and pre-incubate for a specified time (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding the substrate and detection reagent mixture to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[20][21][22]

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add the MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

Tetrahydropyridine derivatives represent a versatile and highly valuable class of compounds in drug discovery. Their rich chemical space and broad spectrum of biological activities continue to fuel the development of innovative therapeutic agents. Future research will likely focus on the exploration of novel biological targets for THP derivatives, the optimization of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles, and the application of computational methods to guide the design of new and more potent tetrahydropyridine-based drugs. The continued investigation of this remarkable scaffold holds great promise for addressing a wide range of human diseases.

References

- 1. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 11. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. scbt.com [scbt.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 19. mdpi.com [mdpi.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. clyte.tech [clyte.tech]

The Biological Significance of Tetrahydropyridine Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyridine (THP) scaffold, a six-membered nitrogen-containing heterocycle with one double bond, stands as a privileged structure in medicinal chemistry and drug discovery.[1] Its prevalence in numerous natural products and synthetic compounds with a broad spectrum of biological activities underscores its significance.[1][2] This technical guide provides a comprehensive overview of the biological importance of tetrahydropyridine derivatives, focusing on their synthesis, diverse pharmacological applications, and the underlying mechanisms of action that position them as promising candidates for novel therapeutics.

Introduction to Tetrahydropyridine Derivatives

Tetrahydropyridines are structurally versatile, existing as three isomers depending on the position of the double bond: 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine.[3] This structural flexibility allows for the introduction of various substituents, leading to a vast chemical space with a wide array of pharmacological properties.[1][3] The significance of the THP core is highlighted by its presence in both naturally occurring alkaloids and clinically evaluated drugs.[2] A pivotal moment in the history of THP research was the discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which has been instrumental in the study of Parkinson's disease.[4][5] This finding spurred extensive research into the synthesis and biological evaluation of a multitude of THP derivatives.[5]

Pharmacological Applications

Tetrahydropyridine derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for the development of new drugs targeting various diseases.

Neurodegenerative Diseases